molecular formula C8H12ClN3O B1423975 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol CAS No. 1219982-95-2

4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol

Cat. No.: B1423975
CAS No.: 1219982-95-2
M. Wt: 201.65 g/mol
InChI Key: IWHJSEHTKRNODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chloro group at the 6th position of the pyrimidine ring and an amino group attached to the 4th position, along with a butanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol typically involves the following steps:

  • Formation of 6-Chloro-4-pyrimidinylamine: This is achieved by reacting 6-chloropyrimidinyl with an appropriate amine source under controlled conditions.

  • Introduction of the Butanol Group: The amine group is then reacted with butanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol can undergo various chemical reactions, including:

  • Oxidation: The butanol group can be oxidized to form butanoic acid.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.

Major Products Formed:

  • Butanoic Acid: Formed by the oxidation of the butanol group.

  • Amine Derivatives: Resulting from the reduction of the amine group.

  • Substituted Pyrimidines: Formed by the substitution of the chlorine atom.

Scientific Research Applications

4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 4-Chloro-6-methoxypyrimidine

  • N-(6-Chloro-4-pyrimidinyl)-N,N-dipropylamine

  • N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N-propylsulfamide

Properties

IUPAC Name

4-[(6-chloropyrimidin-4-yl)amino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJSEHTKRNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=CC(=NC=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Reactant of Route 2
Reactant of Route 2
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Reactant of Route 3
Reactant of Route 3
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Reactant of Route 4
Reactant of Route 4
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Reactant of Route 5
Reactant of Route 5
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Reactant of Route 6
Reactant of Route 6
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.